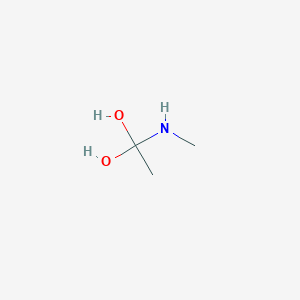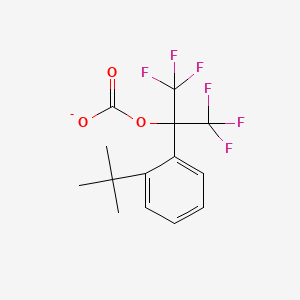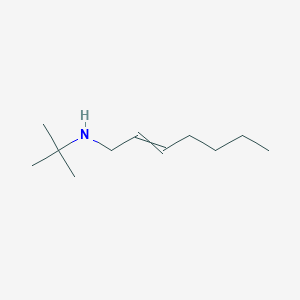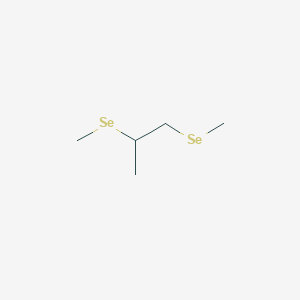
1,6,7,12-Tetraphenoxyperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7,12-Tetraphenoxyperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of a perylene core with four phenoxy groups attached at the 1, 6, 7, and 12 positions, which significantly alters its chemical and physical properties compared to the parent perylene molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12-Tetraphenoxyperylene typically involves the functionalization of perylene derivatives. One common method starts with 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid as the precursor. The tetrachloroperylene is reacted with phenol in the presence of a base, such as potassium carbonate, under reflux conditions to replace the chlorine atoms with phenoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,6,7,12-Tetraphenoxyperylene undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The perylene core can be reduced to form dihydroperylene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted perylene derivatives, which can exhibit different optical and electronic properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1,6,7,12-Tetraphenoxyperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for imaging and sensing applications due to its strong fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a component in drug delivery systems.
Wirkmechanismus
The mechanism by which 1,6,7,12-Tetraphenoxyperylene exerts its effects is primarily through its interaction with light and electronic states. The phenoxy groups enhance the compound’s ability to absorb and emit light, making it highly fluorescent. This property is exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light as the electrons return to their ground state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6,7,12-Tetrachloroperylene: A precursor to 1,6,7,12-Tetraphenoxyperylene, with chlorine atoms instead of phenoxy groups.
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in the synthesis of various functionalized perylenes.
N,N’-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,49,10-tetracarboxydiimide:
Uniqueness
This compound is unique due to its combination of strong fluorescence, chemical stability, and versatility in undergoing various chemical reactions. These properties make it a valuable compound for a wide range of applications, from scientific research to industrial uses .
Eigenschaften
CAS-Nummer |
185552-19-6 |
|---|---|
Molekularformel |
C44H28O4 |
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
1,6,7,12-tetraphenoxyperylene |
InChI |
InChI=1S/C44H28O4/c1-5-13-31(14-6-1)45-35-25-21-29-22-27-37(47-33-17-9-3-10-18-33)43-39(29)41(35)42-36(46-32-15-7-2-8-16-32)26-23-30-24-28-38(44(43)40(30)42)48-34-19-11-4-12-20-34/h1-28H |
InChI-Schlüssel |
XNGJUZRQQYUUAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C4=C(C=C2)C=CC(=C4C5=C(C=CC6=C5C3=C(C=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)


![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)




![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
